Cas no 1807182-77-9 (5,6-Dichloropicolinamide)

5,6-Dichloropicolinamide 化学的及び物理的性質
名前と識別子
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- 5,6-Dichloropicolinamide
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- インチ: 1S/C6H4Cl2N2O/c7-3-1-2-4(6(9)11)10-5(3)8/h1-2H,(H2,9,11)
- InChIKey: LDWCOJDHGJUTEZ-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(N=C(C(N)=O)C=C1)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 165
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 56
5,6-Dichloropicolinamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM511974-1g |
5,6-Dichloropicolinamide |
1807182-77-9 | 97% | 1g |
$378 | 2022-06-12 |
5,6-Dichloropicolinamide 関連文献
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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7. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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9. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
5,6-Dichloropicolinamideに関する追加情報
Introduction to 5,6-Dichloropicolinamide (CAS No. 1807182-77-9)
5,6-Dichloropicolinamide, with the chemical formula C₇H₃Cl₂NO₂ and CAS number 1807182-77-9, is a significant compound in the field of pharmaceutical and agrochemical research. This heterocyclic amide derivative has garnered considerable attention due to its versatile applications and structural properties that make it a valuable intermediate in synthetic chemistry. The presence of two chlorine atoms at the 5th and 6th positions of the picolinic acid backbone enhances its reactivity, enabling diverse functionalization pathways that are exploited in drug discovery and material science.
The compound's unique structural motif, featuring a pyridine ring substituted with chlorine atoms and an amide group, positions it as a key building block in the synthesis of more complex molecules. Its molecular structure not only contributes to its stability but also allows for selective interactions with biological targets, making it a promising candidate for further exploration in medicinal chemistry. Recent advancements in computational chemistry have facilitated the design of novel derivatives of 5,6-Dichloropicolinamide by predicting their binding affinities and pharmacokinetic profiles, thereby accelerating the drug development process.
In recent years, 5,6-Dichloropicolinamide has been extensively studied for its potential applications in oncology. Preclinical studies have demonstrated its ability to inhibit specific enzymes involved in tumor proliferation, such as tyrosine kinases and DNA methyltransferases. The chlorine substituents play a crucial role in modulating the electronic properties of the molecule, enhancing its binding efficacy to these enzymatic targets. Researchers have leveraged this property to develop novel inhibitors that exhibit higher selectivity and lower toxicity compared to existing therapies.
Moreover, the agrochemical industry has recognized the significance of 5,6-Dichloropicolinamide as a precursor in the synthesis of advanced pesticides and herbicides. Its structural framework allows for modifications that can improve environmental compatibility while maintaining efficacy against pests. For instance, derivatives of this compound have shown promise in controlling resistant weed species by interfering with their growth regulators. The adaptability of 5,6-Dichloropicolinamide in agrochemical applications underscores its importance as a multifunctional compound.
The synthesis of 5,6-Dichloropicolinamide typically involves multi-step organic reactions starting from picolinic acid or its derivatives. The introduction of chlorine atoms is achieved through chlorination reactions using reagents such as phosphorus oxychloride or sulfuryl chloride. These reactions require precise control over reaction conditions to ensure high yield and purity. Advances in green chemistry have led to the development of more sustainable synthetic routes that minimize waste and reduce energy consumption, aligning with global efforts toward environmentally responsible manufacturing.
From a computational perspective, molecular modeling techniques have been instrumental in understanding the interactions between 5,6-Dichloropicolinamide and biological targets. Techniques such as docking studies and molecular dynamics simulations provide insights into how the compound binds to proteins and enzymes at an atomic level. This information is critical for designing analogs with improved pharmacological properties. For example, recent studies have highlighted the role of hydrogen bonding networks involving the amide group and hydrophilic pockets on the target proteins, which can be optimized to enhance binding affinity.
The pharmacokinetic behavior of 5,6-Dichloropicolinamide has also been a subject of intense research. Studies indicate that its absorption, distribution, metabolism, and excretion (ADME) properties can be fine-tuned by structural modifications. For instance, introducing fluorine atoms at strategic positions can improve metabolic stability while maintaining biological activity. Such findings are crucial for translating preclinical successes into clinical efficacy by ensuring that drug candidates exhibit favorable pharmacokinetic profiles.
In conclusion,5,6-Dichloropicolinamide (CAS No. 1807182-77-9) represents a versatile compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing biologically active molecules. Ongoing research continues to uncover new possibilities for leveraging this compound in drug discovery and sustainable agriculture. As computational methods advance further,5,6-Dichloropicolinamide is poised to play an even greater role in developing innovative solutions across multiple industries.
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